molecular formula C9H14N2O B13070530 3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine

3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine

Cat. No.: B13070530
M. Wt: 166.22 g/mol
InChI Key: AOJDKZFKRVGXLG-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound that features a fused pyridine and oxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to various pharmacophores.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with isocyanates or carbamates under dehydrative conditions to form the oxazole ring . Another approach includes the condensation of oxazole derivatives with pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. Its structural features make it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-propan-2-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine

InChI

InChI=1S/C9H14N2O/c1-6(2)9-7-3-4-10-5-8(7)12-11-9/h6,10H,3-5H2,1-2H3

InChI Key

AOJDKZFKRVGXLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1CCNC2

Origin of Product

United States

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